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Compound of Interest

Compound Name: Javanicin C

Cat. No.: B1672811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Javanicin C, a polyketide-derived naphthoquinone, has garnered interest for its biological

activities. Accurate and unambiguous identification is paramount for research and

development. This technical guide provides an in-depth analysis of the International Union of

Pure and Applied Chemistry (IUPAC) nomenclature for Javanicin C. It details the systematic

rules governing the assignment of its name, supported by an examination of the methodologies

used for its structural confirmation. This document serves as a definitive reference for the

precise chemical communication required in scientific and pharmaceutical contexts.

IUPAC Nomenclature of Javanicin C
The correct and systematic IUPAC name for Javanicin C is 5,8-dihydroxy-6-methoxy-2-methyl-

3-(2-oxopropyl)naphthalene-1,4-dione.

The process of deriving this name is based on a hierarchical set of rules applied to the

molecule's structure.

Identification of the Parent Structure
The core of Javanicin C is a bicyclic aromatic system with two ketone groups, which identifies

it as a derivative of naphthalene-1,4-dione. This forms the base of the IUPAC name.
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Numbering of the Naphthalene-1,4-dione Ring System
According to IUPAC rules for fused ring systems, the numbering of the naphthalene-1,4-dione

scaffold is fixed. The carbons bearing the ketone (quinone) groups are assigned positions 1

and 4. The numbering then continues to the adjacent ring fusion carbons (4a and 8a) and

proceeds around the second ring. This standardized numbering is crucial for unambiguously

assigning substituent positions.

The numbering convention is clarified by examining related, simpler naphthoquinones. For

instance, Juglone is named 5-hydroxy-1,4-naphthalenedione[1][2][3][4] and Plumbagin is 5-

hydroxy-2-methyl-1,4-naphthoquinone[5][6][7][8][9], establishing the locant priority.

Identification and Locating of Substituents
With the parent structure numbered, the various substituent groups are identified and assigned

their corresponding locants:

Hydroxy groups (-OH): Two hydroxyl groups are present at positions 5 and 8, leading to the

prefix "5,8-dihydroxy-".

Methoxy group (-OCH₃): A methoxy group is located at position 6, designated as "6-methoxy-

".

Methyl group (-CH₃): A methyl group is attached to position 2, leading to "2-methyl-".

2-Oxopropyl group (-CH₂COCH₃): A three-carbon chain with a ketone on the second carbon

is attached at position 3. This group is systematically named "2-oxopropyl".

Assembling the Final IUPAC Name
By combining the substituent prefixes in alphabetical order (dihydroxy, methoxy, methyl,

oxopropyl) followed by the parent name, the complete and unambiguous IUPAC name is

constructed: 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione.

Data Presentation
The structural elucidation of Javanicin C relies on various analytical techniques. Below is a

summary of its key physicochemical and spectroscopic data.
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Property Value

Molecular Formula C₁₅H₁₄O₆

Molecular Weight 290.27 g/mol

Appearance Red crystals with a coppery luster

Melting Point 207.5-208 °C (decomposes)[10]

UV max (in Alcohol) 303 nm (log ε = 3.97), 305 nm (log ε = 3.90)[10]

UV max (in Chloroform) 307 nm (log ε = 3.99), 510 nm (log ε = 3.86)[10]

Experimental Protocols for Structural Elucidation
The definitive structure of Javanicin C, from which the IUPAC name is derived, has been

confirmed through rigorous experimental procedures. The primary methods employed are X-

ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic

arrangement of a molecule in its crystalline state.

Methodology:

Crystallization: Javanicin C is first purified and then crystallized from a suitable solvent,

such as ethanol, to obtain single crystals of sufficient quality.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded by a

detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The electron density map is calculated from the diffraction

intensities, allowing for the initial placement of atoms. This model is then refined to achieve

the best fit with the experimental data, yielding precise bond lengths, angles, and the overall

molecular conformation.
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The structure of Javanicin C has been successfully elucidated using this method, confirming

the connectivity and substitution pattern of the naphthalene-1,4-dione core[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei (primarily ¹H and ¹³C) within a molecule, allowing for the deduction of its carbon-

hydrogen framework.

Methodology:

Sample Preparation: A small, pure sample of Javanicin C is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Spectroscopy: This experiment identifies the number of distinct proton environments

and their neighboring protons through chemical shifts, integration, and spin-spin coupling

patterns. For Javanicin C, this would confirm the presence of the methyl, methoxy, and 2-

oxopropyl groups, as well as aromatic protons.

¹³C NMR Spectroscopy: This technique determines the number of unique carbon atoms in

the molecule, distinguishing between sp² (aromatic, quinone, carbonyl) and sp³ (methyl,

methylene, methoxy) carbons.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish

correlations between protons and carbons, confirming the connectivity of the molecular

fragments deduced from 1D NMR and ultimately assembling the complete structure.

Visualizations
IUPAC Numbering Scheme for Javanicin C
The following diagram illustrates the chemical structure of Javanicin C with the official IUPAC

numbering applied to the naphthalene-1,4-dione core.

Caption: Chemical structure of Javanicin C with IUPAC numbering.
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Workflow for Structural Elucidation and Nomenclature
Assignment
This diagram outlines the logical flow from isolation to the final assignment of the IUPAC name.
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Click to download full resolution via product page

Caption: Workflow from isolation to IUPAC name assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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